Prodrug Activation and Receptor Binding Affinity: 100-Fold Differential Between Parent and Metabolite Versus Comparator
Ciclesonide is a prodrug with negligible glucocorticoid receptor (GR) binding affinity (RBA 12 relative to dexamethasone=100), requiring pulmonary esterase-mediated hydrolysis to desisobutyryl-ciclesonide (des-CIC) for pharmacological activity. Des-CIC exhibits an RBA of 1212, representing a 100-fold increase in receptor affinity compared to the parent compound. For comparison, budesonide—an active ICS administered without prodrug conversion—has an RBA of 905 in the same assay system [1]. The active metabolite des-CIC demonstrates GR binding affinity comparable to fluticasone propionate [2].
| Evidence Dimension | Relative glucocorticoid receptor binding affinity (dexamethasone reference = 100) |
|---|---|
| Target Compound Data | Ciclesonide (parent): 12; des-CIC (active metabolite): 1212 |
| Comparator Or Baseline | Budesonide: 905; Fluticasone propionate: comparable to des-CIC |
| Quantified Difference | des-CIC RBA 1212 vs budesonide 905 (34% higher); ciclesonide parent 12 vs des-CIC 1212 (100-fold difference) |
| Conditions | Radioligand binding assay using rat lung glucocorticoid receptor |
Why This Matters
The prodrug design enables targeted activation in the lung, minimizing systemic exposure to active drug before pulmonary delivery.
- [1] Stoeck M, Riedel R, Hochhaus G, et al. In vitro and in vivo anti-inflammatory activity of the new glucocorticoid ciclesonide. J Pharmacol Exp Ther. 2004;309(1):249-258. View Source
- [2] Belvisi MG, Bundschuh DS, Stoeck M, et al. Preclinical profile of ciclesonide, a novel corticosteroid for the treatment of asthma. J Pharmacol Exp Ther. 2005;314(2):568-574. View Source
